3-(Benzyloxy)-5-chloro-2-fluoropyridine
Description
Significance of Halogenated Pyridines in Modern Organic Synthesis
Halogenated pyridines are indispensable building blocks in contemporary organic synthesis, primarily serving as versatile precursors for the construction of more complex molecular architectures. The introduction of halogen atoms (F, Cl, Br, I) onto the pyridine (B92270) ring profoundly alters its chemical reactivity, providing strategic handles for a variety of chemical transformations. google.com Their principal significance lies in their utility as electrophilic partners in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These methods allow for the regioselective formation of carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug discovery and materials science.
The position and nature of the halogen substituent dictate the reactivity and selectivity of these transformations. For instance, halogens at the 2- and 4-positions are particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions due to the ability of the ring nitrogen to stabilize the negative charge in the intermediate Meisenheimer complex. youtube.comwikipedia.org The presence of multiple, distinct halogen atoms on a single pyridine ring, as seen in di- or tri-halopyridines, enables sequential and site-selective functionalization, offering a powerful strategy for the divergent synthesis of compound libraries. This strategic utility has cemented halogenated pyridines as critical intermediates in the synthesis of numerous commercial drugs and agrochemicals. lifechemicals.com
Strategic Importance of Benzyloxy Functionalization in Pyridine Derivatives
The benzyloxy group (–OCH₂C₆H₅) serves a crucial strategic role in the multi-step synthesis of complex pyridine derivatives, primarily by acting as a robust and reliable protecting group for the hydroxyl moiety. Hydroxypyridines exist in a tautomeric equilibrium with their corresponding pyridone forms, and the acidic proton of the hydroxyl group can interfere with a wide range of common synthetic reactions, including organometallic additions, base-catalyzed reactions, and certain coupling protocols.
By converting the hydroxyl group to a benzyl (B1604629) ether, its acidic nature is masked, rendering it inert to these conditions. The benzyl group is favored due to its stability across a broad spectrum of chemical environments, including acidic, basic, and many oxidative and reductive conditions. Its installation is typically straightforward, often achieved via Williamson ether synthesis using benzyl bromide or benzyl chloride in the presence of a base.
Crucially, the benzyloxy group can be selectively removed under conditions that often leave other functional groups intact. The most common method for deprotection is catalytic hydrogenation (e.g., using palladium on carbon, Pd/C), which cleaves the carbon-oxygen bond to regenerate the hydroxyl group and produce toluene (B28343) as a benign byproduct. This reliable protection-deprotection strategy is a key tactic in the synthesis of highly functionalized pyridines, allowing for the manipulation of other parts of the molecule without unintended reactions at the hydroxyl position. rsc.orgnih.gov
Overview of Research Trajectories for 3-(Benzyloxy)-5-chloro-2-fluoropyridine
This compound is a highly functionalized heterocyclic compound designed as a versatile intermediate for organic synthesis. An examination of its structure reveals multiple strategic points for chemical modification, indicating that its primary research trajectory is as a sophisticated building block for constructing complex target molecules, particularly within the realms of medicinal chemistry and agrochemical development. google.com
The compound features three distinct substituents on the pyridine core, each offering a unique handle for subsequent reactions:
2-Fluoro Substituent: The fluorine atom at the C2 position is a strong activating group for nucleophilic aromatic substitution (SNAr) and can also serve as a site for certain cross-coupling reactions. wikipedia.orgchemicalbook.com
5-Chloro Substituent: The chlorine atom at the C5 position is less reactive towards SNAr than the C2-fluoro group but is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization.
3-Benzyloxy Group: As discussed, this is a stable protecting group for a hydroxyl functionality. Its removal at a later synthetic stage can unmask a 3-hydroxypyridine (B118123) (or 3-pyridone) moiety, which is a common pharmacophore and can participate in further reactions, such as O-alkylation or N-alkylation.
A plausible synthetic route to this compound involves the initial preparation of a 5-chloro-2-fluoro-3-hydroxypyridine precursor, followed by the protection of the hydroxyl group via benzylation.
The research utility of this compound lies in its capacity for programmed, site-selective modification. A synthetic chemist could, for example, first perform a cross-coupling reaction at the C5-chloro position, then carry out a nucleophilic substitution at the C2-fluoro position, and finally deprotect the benzyloxy group at C3 to reveal the hydroxyl group. This step-wise approach enables the efficient and controlled assembly of highly substituted pyridine-based molecules, which are frequently investigated as potential bioactive agents. lifechemicals.comnih.govresearchgate.net
Data Tables
Table 1: Physicochemical Properties of Related Pyridine Scaffolds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| 3-Bromo-5-chloro-2-fluoropyridine | C₅H₂BrClFN | 210.43 | Precursor with three distinct halogens for sequential reactions. nih.gov |
| 5-Chloro-2,3-difluoropyridine | C₅H₂ClF₂N | 149.53 | Building block for introducing a 5-chloro-2-fluoropyridine (B74285) moiety. |
| 2-(Benzyloxy)-5-chloro-3-fluoropyridine | C₁₂H₉ClFNO | 237.66 | Isomeric structure to the title compound. pharmaffiliates.com |
| 3-(Benzyloxy)-5-chloro-2-ethoxypyridine | C₁₄H₁₄ClNO₂ | 263.72 | Analog with an ethoxy group instead of fluorine. synquestlabs.com |
Interactive Data Table
Structure
3D Structure
Properties
Molecular Formula |
C12H9ClFNO |
|---|---|
Molecular Weight |
237.66 g/mol |
IUPAC Name |
5-chloro-2-fluoro-3-phenylmethoxypyridine |
InChI |
InChI=1S/C12H9ClFNO/c13-10-6-11(12(14)15-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
GJOWWPCYUKNZPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC(=C2)Cl)F |
Origin of Product |
United States |
Synthetic Methodologies for 3 Benzyloxy 5 Chloro 2 Fluoropyridine
Retrosynthetic Analysis and Key Disconnections for the Halogenated Pyridine (B92270) Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a logical synthesis plan. researchgate.net For 3-(Benzyloxy)-5-chloro-2-fluoropyridine (Target Molecule I ), the primary disconnections involve the carbon-heteroatom bonds, specifically the C-O ether linkage and the C-halogen bonds.
Figure 1: Retrosynthetic Analysis of this compound
Disconnection 1 (C–O Bond): The most logical initial disconnection is the ether bond of the benzyloxy group. This simplifies the target molecule to a 3-hydroxy-5-chloro-2-fluoropyridine precursor (II ) and a benzylating agent, such as benzyl (B1604629) bromide. This disconnection is based on the well-established Williamson ether synthesis.
Disconnection 2 (C–Halogen Bonds): Further deconstruction of the halogenated pyridine core (II ) points towards a more fundamental precursor. The fluorine and chlorine atoms can be retrosynthetically traced back to a multi-halogenated pyridine, such as 2,3,5-trichloropyridine (B95902) (III ). This approach relies on the selective replacement of chlorine with fluorine, a common strategy in the synthesis of fluorinated heterocycles. The hydroxyl group at the 3-position can be envisioned as being introduced from an amino group via diazotization or from a precursor where it is installed prior to halogenation steps.
This analysis suggests a forward synthesis commencing with a polychlorinated pyridine, followed by selective fluorination, introduction of the hydroxyl group (or its precursor), and final etherification with a benzyl group.
Precursor Synthesis and Functionalization Strategies for this compound
Building upon the retrosynthetic analysis, the forward synthesis requires precise control over the introduction of each functional group onto the pyridine nucleus.
The synthesis of the 5-chloro-2-fluoropyridine (B74285) core is a critical step. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution (EAS) is challenging and often requires harsh conditions, leading to mixtures of regioisomers. nih.govchemrxiv.org More controlled methods are therefore necessary.
One effective strategy begins with a pre-functionalized pyridine, such as 2,3,5-trichloropyridine. The chlorine atom at the 2-position of a pyridine ring is generally the most susceptible to nucleophilic substitution. This allows for selective fluorination using a fluoride (B91410) salt like potassium fluoride (KF) or cesium fluoride (CsF). The reaction is typically performed in a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or sulfolane, often with a phase-transfer catalyst to enhance the reactivity of the fluoride salt. google.comgoogle.comgoogleapis.com The initial substitution yields 3,5-dichloro-2-fluoropyridine. Subsequent, more forceful conditions might be needed to replace the chlorine at the 3-position, but selective monofluorination at C-2 is a well-established route. google.comgoogleapis.com
Alternatively, starting from a pyridine N-oxide can facilitate regioselective halogenation at the 2-position. nih.gov Another approach involves a diazotization reaction starting from an aminopyridine precursor, such as 2-amino-3-chloro-5-bromopyridine, to introduce the fluorine atom. chemicalbook.com
The benzyloxy group is typically introduced via a nucleophilic substitution reaction, most commonly the Williamson ether synthesis. organic-chemistry.org This involves the deprotonation of a hydroxyl group on the pyridine ring to form an alkoxide, which then acts as a nucleophile to displace a halide from a benzyl halide (e.g., benzyl bromide or benzyl chloride).
For the synthesis of this compound, the precursor 5-chloro-2-fluoro-3-hydroxypyridine is required. This intermediate would be treated with a suitable base (e.g., sodium hydride, potassium carbonate) to generate the corresponding pyridin-3-olate. The subsequent reaction with benzyl bromide in a solvent like DMF or acetonitrile (B52724) would yield the desired ether. The presence of the benzyloxy group is a common motif in pharmacologically active molecules. nih.govresearchgate.net
Alternative benzylation reagents can be employed under different conditions. For instance, benzyl trichloroacetimidate (B1259523) can be used for benzylation under acidic conditions, which might be suitable for substrates sensitive to strong bases. organic-chemistry.org
Halogen-metal exchange offers a powerful method for creating a nucleophilic carbon center on the pyridine ring, which can then be trapped with an electrophile. This route is particularly useful for introducing substituents at positions not easily accessed by other means. researchgate.net
In the context of synthesizing the target molecule, one could envision a scenario starting with a di- or trihalopyridine, for example, 3-bromo-5-chloro-2-fluoropyridine. A low-temperature halogen-metal exchange at the 3-position using an organolithium reagent (e.g., n-butyllithium) would generate a 3-lithiated pyridine species. This potent nucleophile could then be quenched with an electrophilic oxygen source, such as bis(trimethylsilyl) peroxide, followed by deprotection to reveal the 3-hydroxyl group. The final etherification step would then follow as previously described. However, the stability of the lithiated intermediate and the regioselectivity of the exchange are critical factors that need to be carefully controlled.
Directed ortho-metalation (DoM) is a strategy that utilizes a directing group (DMG) on an aromatic ring to guide deprotonation by a strong base to an adjacent position. researchgate.netthieme-connect.com This creates a nucleophilic center ortho to the DMG, which can then react with an electrophile.
For the pyridine core, a directing group at the 2-position could potentially direct metalation to the 3-position. If a suitable directing group were in place on a 5-chloro-2-fluoropyridine precursor, treatment with a strong base like lithium diisopropylamide (LDA) could achieve deprotonation at C-3. Subsequent quenching with an electrophilic oxygen source would introduce the necessary hydroxyl functionality. The choice of the directing group is crucial; it must effectively direct the metalation and be easily removable or convertible to the desired functionality later in the sequence.
Optimization of Reaction Conditions, Catalysis, and Yields
The efficiency and yield of any synthetic route depend heavily on the optimization of reaction parameters. researchgate.netscielo.br Key factors include the choice of catalyst, solvent, temperature, and reaction time.
For the fluorination of polychloropyridines, the choice of fluoride source and the use of a phase-transfer catalyst are critical. While CsF is more reactive, the less expensive KF is often preferred for large-scale production, necessitating a catalyst like tetraphenylphosphonium (B101447) bromide to improve solubility and reactivity. google.com Temperature control is also vital to manage selectivity between mono- and di-fluorination.
In the Williamson ether synthesis step, the choice of base and solvent can significantly impact the yield. Strong bases like NaH ensure complete deprotonation of the hydroxyl group but can be challenging to handle. Milder bases like K₂CO₃ are often sufficient and are safer for larger scales. The solvent must be able to dissolve the reactants and is typically a polar aprotic solvent like DMF or acetonitrile.
The table below summarizes typical conditions that could be optimized for key steps in the synthesis of this compound.
| Reaction Step | Parameter | Conditions Investigated | Impact on Yield/Selectivity |
|---|---|---|---|
| Selective Fluorination (e.g., 2,3,5-trichloropyridine to 3,5-dichloro-2-fluoropyridine) | Fluoride Source | KF, CsF | CsF is generally more reactive, leading to higher yields or lower temperatures, but KF is more cost-effective. google.comgoogleapis.com |
| Solvent | DMSO, Sulfolane, NMP | High-boiling polar aprotic solvents are required to achieve the necessary reaction temperatures (180-210°C). google.com | |
| Catalyst | Tetrabutylphosphonium bromide, Tetrabutylammonium bromide | Phase-transfer catalysts are crucial for reactions using KF to increase its effective concentration and reactivity. google.com | |
| Williamson Ether Synthesis (Introduction of Benzyloxy group) | Base | NaH, K₂CO₃, Cs₂CO₃ | Stronger bases (NaH) ensure complete deprotonation but may not be necessary. K₂CO₃ is often sufficient and easier to handle. organic-chemistry.org |
| Solvent | DMF, Acetonitrile, THF | Polar aprotic solvents are preferred to dissolve the ionic intermediate and promote SN2 reaction. | |
| Temperature | Room Temperature to 80°C | Mild heating can increase the reaction rate without promoting significant side reactions. |
Novel Synthetic Approaches and Sustainable Chemistry Considerations
The synthesis of highly functionalized pyridine derivatives such as this compound is an area of continuous development, driven by the need for more efficient, cost-effective, and environmentally benign processes. Novel synthetic strategies and the integration of sustainable chemistry principles are at the forefront of this evolution, aiming to overcome the limitations of traditional methods, which often involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste.
One of the primary goals in modern synthetic chemistry is to reduce the number of synthetic steps, which can be achieved through the development of one-pot or tandem reactions. For a molecule like this compound, this could involve the strategic combination of fluorination, chlorination, and etherification steps. Catalytic methods are central to these novel approaches. For instance, the use of transition metal catalysts, such as rhodium(III), has been shown to be effective in the synthesis of other 3-fluoropyridines through C-H functionalization, which could potentially be adapted for this target molecule. nih.gov This approach avoids the need for pre-functionalized starting materials, thereby shortening the synthetic sequence and reducing waste. nih.gov
Another significant area of development is the direct C-H fluorination of pyridine rings. rsc.org While traditional fluorination methods often require harsh conditions and hazardous reagents, modern techniques utilize milder and more selective fluorinating agents. cas.cn For example, the use of silver(II) fluoride has been demonstrated for the selective fluorination of pyridines at the position adjacent to the nitrogen atom. rsc.orgresearchgate.net Such a strategy could be envisioned in a synthetic route towards this compound, offering a more direct and atom-economical approach.
From a sustainable chemistry perspective, several factors are taken into consideration to minimize the environmental impact of the synthesis. The choice of solvent is critical, with a move away from hazardous chlorinated solvents towards greener alternatives like deep eutectic solvents (DES), which are often biodegradable and less toxic. ijarsct.co.in Solvent-free reaction conditions, where possible, represent an ideal scenario in green chemistry. rsc.org
Energy consumption is another key aspect of sustainable synthesis. The use of microwave irradiation as an alternative energy source has been shown to significantly reduce reaction times and energy usage in the synthesis of various pyridine derivatives. ijarsct.co.inresearchgate.netnih.gov This technique can lead to higher yields and cleaner reaction profiles by minimizing the formation of by-products.
The principles of atom economy are also central to sustainable chemistry, encouraging the design of synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric processes. The use of phase-transfer catalysis (PTC) is a notable example of a green technique that can enhance reaction rates and yields in multiphase systems, often with reduced solvent usage and milder conditions. biomedres.usillinois.edu For fluorination reactions, PTC can facilitate the use of safer and more economical fluoride sources like potassium fluoride, avoiding more hazardous reagents. nih.gov
The table below illustrates a hypothetical comparison between a traditional and a novel, sustainable approach for a key fluorination step in a potential synthesis of a fluoropyridine intermediate.
Table 1: Comparison of a Traditional vs. a Novel/Sustainable Fluorination Approach
| Feature | Traditional Approach | Novel/Sustainable Approach |
|---|---|---|
| Fluorinating Agent | Anhydrous HF | KF with Phase-Transfer Catalyst |
| Solvent | Aprotic Polar Solvents (e.g., DMF) | Greener Solvent (e.g., DES) or Solvent-free |
| Energy Source | Conventional Heating | Microwave Irradiation |
| Reaction Time | Several hours to days | Minutes to a few hours |
| Waste Generation | Significant, including hazardous by-products | Minimized, with potential for catalyst recycling |
| Safety | Use of highly corrosive and toxic reagents | Use of safer, more stable reagents |
Further research into the application of these novel and sustainable methodologies to the specific synthesis of this compound is warranted. The development of a truly green and efficient synthesis would likely involve a multi-faceted approach, integrating advanced catalytic systems, alternative energy sources, and environmentally benign reaction media. Such an approach would not only be economically advantageous but also align with the growing demand for sustainable practices in the chemical industry. nih.gov
Chemical Reactivity and Transformation Pathways of 3 Benzyloxy 5 Chloro 2 Fluoropyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring
Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 3-(benzyloxy)-5-chloro-2-fluoropyridine. This class of reactions involves the attack of a nucleophile on the electron-deficient pyridine ring, leading to the displacement of one of the halogen substituents. The pyridine nitrogen, being electron-withdrawing, activates the ring towards nucleophilic attack, particularly at the ortho and para positions. libretexts.orgmasterorganicchemistry.com
The regioselectivity of SNAr reactions on di- or poly-substituted pyridines is a critical aspect of their synthetic utility. In the case of this compound, the positions of the halogen atoms (C2 and C5) relative to the activating nitrogen atom and the benzyloxy group at C3 determine the preferred site of nucleophilic attack. Generally, the C2 and C6 positions of a pyridine ring are the most activated towards SNAr due to their proximity to the nitrogen atom.
Studies on related 2,5-dihalopyridines have shown that the outcome of the reaction can be highly dependent on the nature of the nucleophile, the solvent, and the specific halogen atoms present. For instance, in the amination of 5-bromo-2-chloro-3-fluoropyridine (B1227324), selective substitution at the 2-chloro position was achieved under neat conditions without a catalyst, while palladium catalysis favored substitution of the bromide. nih.gov This highlights the possibility of tuning the regioselectivity by careful selection of reaction conditions. The presence of the benzyloxy group at the 3-position can also exert steric and electronic effects, further influencing the regioselectivity of nucleophilic attack. Research on 3-substituted 2,6-dichloropyridines has indicated that bulky substituents at the 3-position can direct nucleophilic attack to the 6-position. researchgate.net
The scope of nucleophiles that can be employed in SNAr reactions with this substrate is broad and includes amines, alkoxides, and thiolates, allowing for the introduction of a wide range of functional groups.
The SNAr mechanism is a two-step process involving an addition-elimination sequence. pressbooks.pubyoutube.comyoutube.comyoutube.com In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The negative charge in this intermediate is delocalized over the aromatic ring and is stabilized by the electron-withdrawing nitrogen atom. libretexts.orgyoutube.com
In the second, faster step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored. The stability of the Meisenheimer complex is a key factor in determining the reaction rate. Electron-withdrawing groups at positions ortho and para to the site of attack enhance this stability and thus accelerate the reaction. libretexts.orgmasterorganicchemistry.com For this compound, the nitrogen atom of the pyridine ring plays this crucial activating role.
An alternative mechanism, the elimination-addition pathway involving a benzyne-like intermediate (an aryne), can operate under strongly basic conditions, especially when the ring is not sufficiently activated by electron-withdrawing groups. youtube.commasterorganicchemistry.com However, given the electron-deficient nature of the pyridine ring, the addition-elimination mechanism is generally more prevalent for this class of compounds.
The relative reactivity of the chlorine and fluorine substituents in SNAr reactions is a significant feature of this compound. Contrary to the trend observed in SN1 and SN2 reactions where bond strength is the dominant factor, in SNAr reactions, the high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. youtube.com This often leads to the preferential displacement of the fluorine atom over chlorine.
The rate-determining step in SNAr is the initial attack of the nucleophile. youtube.com The strong electron-withdrawing inductive effect of fluorine makes the C2 position more electron-deficient, thereby lowering the activation energy for the formation of the Meisenheimer complex. Therefore, in many cases, nucleophilic attack will occur preferentially at the 2-position, leading to the displacement of the fluoride (B91410) ion.
However, the nature of the nucleophile, solvent, and the presence of other substituents can influence this selectivity. For example, studies on 5-bromo-2-chloro-3-fluoropyridine have demonstrated that selective substitution of the 3-fluoro group can be achieved under specific SNAr conditions. nih.gov This indicates that while fluorine is generally more labile, selective substitution of chlorine can be achieved under carefully controlled conditions.
Table 1: Factors Influencing Halogen Reactivity in SNAr Reactions
| Factor | Influence on Reactivity |
| Electronegativity | Fluorine's high electronegativity makes the attached carbon more electrophilic, favoring nucleophilic attack. |
| Bond Strength | The C-F bond is stronger than the C-Cl bond, making fluoride a poorer leaving group in the second step. However, the first step is rate-determining. |
| Position on the Ring | The C2 position is highly activated by the adjacent nitrogen atom. |
| Reaction Conditions | The choice of nucleophile, solvent, and temperature can be tuned to favor the substitution of one halogen over the other. |
Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions
Metal-catalyzed cross-coupling reactions provide a powerful and versatile methodology for the functionalization of this compound by forming new carbon-carbon and carbon-heteroatom bonds at the halogenated positions. These reactions typically involve a palladium, nickel, or copper catalyst and an organometallic coupling partner.
The halogenated positions of this compound are amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the pyridine halide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net It is widely used due to the stability and low toxicity of the boron reagents. Both the chloro and fluoro positions can potentially participate, with the reactivity order generally being I > Br > Cl >> F. Thus, selective coupling at the C5-chloro position would be expected over the C2-fluoro position.
Stille Coupling: This method utilizes organostannanes as the coupling partners. It is known for its tolerance of a wide range of functional groups.
Negishi Coupling: In this reaction, an organozinc reagent is coupled with the aryl halide. Organozinc reagents are highly reactive, often leading to milder reaction conditions. The synthesis of related pyridyl compounds has been achieved through Negishi coupling. nih.gov
Heck Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl halide with an alkene.
The chemoselectivity of these cross-coupling reactions is a key consideration. The difference in reactivity between the C-Cl and C-F bonds can often be exploited to achieve selective functionalization. The oxidative addition of the palladium catalyst to the C-Cl bond is generally much more facile than to the C-F bond, allowing for selective coupling at the 5-position.
Table 2: Overview of Cross-Coupling Reactions
| Reaction | Organometallic Reagent | Key Features |
| Suzuki-Miyaura | Boronic acids/esters | Stable reagents, mild conditions |
| Stille | Organostannanes | Tolerates many functional groups |
| Negishi | Organozinc reagents | High reactivity, mild conditions |
| Heck | Alkenes | C-C double bond formation |
While not directly involving the halogenated positions, C-H activation strategies represent an increasingly important and complementary approach to the functionalization of pyridine rings. rsc.org These methods allow for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, offering a more atom-economical synthetic route.
For this compound, the C-H bonds at the 4 and 6 positions are potential sites for functionalization. The directing-group ability of the pyridine nitrogen can facilitate ortho-C-H activation at the C2 and C6 positions. However, since the C2 position is substituted with fluorine, C-H activation would be directed to the C6 position. The electronic and steric environment created by the existing substituents would play a crucial role in the feasibility and regioselectivity of such transformations. Research in this area is expanding, providing new avenues for the late-stage functionalization of complex pyridine derivatives.
Electrophilic Aromatic Substitution Reactions and their Limitations
Electrophilic aromatic substitution (EAS) represents a fundamental class of reactions for functionalizing aromatic rings. However, the reactivity of the pyridine ring in this compound towards EAS is severely restricted due to the cumulative electronic effects of its substituents and the inherent nature of the pyridine nucleus.
The pyridine ring itself is intrinsically electron-deficient compared to benzene (B151609), a consequence of the greater electronegativity of the nitrogen atom which withdraws electron density from the ring carbons. This inherent "π-deficient" character makes the pyridine ring a poor nucleophile and thus significantly less reactive towards electrophiles. Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the pyridine nitrogen is readily protonated. This protonation introduces a positive charge, which dramatically increases the electron-withdrawing effect and further deactivates the ring to any potential electrophilic attack.
The substituents on the this compound ring exacerbate this deactivation:
2-Fluoro and 5-Chloro Groups: Both fluorine and chlorine are highly electronegative atoms that withdraw electron density from the pyridine ring through the inductive effect (-I effect). This withdrawal significantly lowers the electron density of the ring, making it less nucleophilic and therefore less susceptible to attack by electrophiles.
3-Benzyloxy Group: While an alkoxy group is typically considered an activating, ortho-, para-directing group in benzene chemistry due to resonance donation (+R effect), its influence on this heavily substituted and deactivated pyridine ring is insufficient to overcome the powerful deactivating effects of the ring nitrogen and the halogen substituents.
Consequently, the pyridine ring in this compound is highly deactivated towards canonical electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The combination of the π-deficient pyridine core and three electron-withdrawing or insufficiently activating substituents renders the carbon atoms of the ring poor nucleophilic centers. Attempts to force such reactions would likely require exceptionally harsh conditions, leading to low yields and a high probability of decomposition or side reactions rather than the desired substitution.
A comprehensive review of scientific literature and patent databases does not reveal successful instances of direct electrophilic aromatic substitution on the pyridine ring of this compound. This absence of data is, in itself, strong evidence of the practical limitations and low synthetic utility of this reaction pathway for the functionalization of this specific molecule.
Transformations Involving the Benzyloxy Protecting Group and its Cleavage
Catalytic Hydrogenolysis
This is one of the mildest and most efficient methods for the cleavage of benzyl (B1604629) ethers. The reaction involves the treatment of the substrate with hydrogen gas in the presence of a metal catalyst, typically palladium on a carbon support (Pd/C). The process, known as hydrogenolysis, results in the cleavage of the carbon-oxygen bond of the benzyl ether and the formation of the deprotected alcohol and toluene (B28343) as a byproduct. The reaction is generally clean, high-yielding, and the volatile toluene byproduct is easily removed.
Acidic Cleavage
The benzyl ether linkage can also be cleaved under strong acidic conditions. Reagents such as hydrogen bromide (HBr) in acetic acid (AcOH) or trifluoroacetic acid (TFA) are effective for this transformation. The mechanism involves the protonation of the ether oxygen, followed by nucleophilic attack by the conjugate base (e.g., bromide) on the benzylic carbon or by cleavage to form a stable benzyl cation. This method is robust but less mild than hydrogenolysis and may not be suitable for substrates containing other acid-sensitive functional groups.
The table below summarizes the primary methods for the debenzylation of this compound to produce 5-chloro-2-fluoro-3-hydroxypyridine.
| Method | Reagents & Conditions | Product | Byproduct | Key Advantages | Potential Limitations |
|---|---|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C (5-10 mol%), in a solvent like Ethanol (EtOH), Methanol (MeOH), or Ethyl Acetate (EtOAc) at room temperature and atmospheric or slightly elevated pressure. | 5-chloro-2-fluoro-3-hydroxypyridine | Toluene | Very mild conditions, high yield, clean reaction profile. | Incompatible with other reducible functional groups (e.g., alkenes, alkynes, nitro groups). Catalyst can sometimes be pyrophoric. |
| Acidic Cleavage | HBr in Acetic Acid (AcOH) or neat Trifluoroacetic Acid (TFA), typically at elevated temperatures (e.g., 60-110 °C). | 5-chloro-2-fluoro-3-hydroxypyridine | Benzyl bromide or Benzyl trifluoroacetate | Effective and robust method, useful when hydrogenation is not viable. | Harsh acidic conditions can affect other sensitive functional groups in the molecule. Corrosive reagents. |
Advanced Spectroscopic and Spectrometric Characterization Methodologies for 3 Benzyloxy 5 Chloro 2 Fluoropyridine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of 3-(Benzyloxy)-5-chloro-2-fluoropyridine, allowing for the mapping of the proton and carbon skeleton of the molecule.
While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, multi-dimensional (2D) NMR experiments are essential for the unambiguous assignment of all proton and carbon signals, especially given the complex substitution pattern on the pyridine (B92270) and benzene (B151609) rings.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would be used to establish proton-proton (¹H-¹H) coupling networks within the molecule. It would reveal the scalar couplings between adjacent protons, specifically identifying neighboring protons on both the pyridine and benzyl (B1604629) rings. For instance, the correlation between the H-4 and H-6 protons on the pyridine ring and the vicinal couplings within the phenyl group of the benzyloxy moiety would be clearly established. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This technique is used to determine direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu It would be instrumental in assigning the carbon signals of the pyridine and phenyl rings by linking them to their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal correlations between carbons and protons over two to three bonds (²JCH and ³JCH). columbia.edu This is crucial for identifying quaternary (non-protonated) carbons and for connecting the different fragments of the molecule. For example, correlations would be expected between the benzylic protons (-CH₂-) and the C-3 of the pyridine ring, as well as with the ipso-carbon of the phenyl ring, confirming the connectivity of the benzyloxy group. science.gov
An illustrative table of expected ¹H and ¹³C NMR chemical shifts, based on analogous compounds and known substituent effects, is presented below.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Pyridine C-2 | - | ~158 (d, ¹JCF) | H-4, H-6, Benzyl H |
| Pyridine C-3 | - | ~145 | H-4, Benzyl H |
| Pyridine C-4 | ~7.8 (dd) | ~125 | H-6, Pyridine C-2, Pyridine C-5 |
| Pyridine C-5 | - | ~128 | H-4, H-6 |
| Pyridine C-6 | ~8.2 (d) | ~140 | H-4, Pyridine C-2, Pyridine C-5 |
| Benzyl CH₂ | ~5.4 (s) | ~72 | Pyridine C-3, Phenyl C-ipso |
| Phenyl C-ipso | - | ~136 | Benzyl H, Phenyl H-ortho |
| Phenyl C-ortho | ~7.4 (d) | ~128 | Benzyl H, Phenyl H-meta |
| Phenyl C-meta | ~7.3 (t) | ~129 | Phenyl H-ortho, Phenyl H-para |
| Phenyl C-para | ~7.3 (t) | ~128 | Phenyl H-meta |
Note: 'd' denotes a doublet, 'dd' a doublet of doublets, and 's' a singlet, arising from spin-spin coupling. ¹JCF refers to the large one-bond coupling constant between carbon-13 and fluorine-19.
¹⁹F NMR is a highly sensitive technique that provides valuable information about the electronic environment of the fluorine atom. sdsu.eduyoutube.com For this compound, the ¹⁹F NMR spectrum would exhibit a single resonance for the fluorine atom at the C-2 position. The chemical shift of this fluorine is influenced by the electronic effects of the other substituents on the pyridine ring. The presence of the electron-donating benzyloxy group at C-3 and the electron-withdrawing chlorine at C-5 would both affect the shielding of the fluorine nucleus. The chemical shift for a fluorine atom on an aromatic ring can vary significantly, but for 2-fluoropyridines, it is often found in a specific range. alfa-chemistry.comucsb.edu The signal would likely appear as a multiplet due to coupling with the H-4 and H-6 protons of the pyridine ring.
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Coupling Constants (Hz) |
| ¹⁹F | -70 to -100 (relative to CFCl₃) | ³JFH4 ≈ 1-3 Hz, ⁴JFH6 ≈ 5-8 Hz |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound and for providing structural information through the analysis of its fragmentation patterns. nih.gov HRMS can provide a mass measurement with high accuracy, typically to within 5 parts per million (ppm), which allows for the unambiguous determination of the molecular formula (C₁₂H₉ClFNO).
The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses that can be used to deduce the molecular structure. A primary fragmentation pathway would likely involve the cleavage of the benzylic ether bond, which is a common fragmentation route for such compounds, leading to the formation of a stable benzyl cation (m/z 91) and a 5-chloro-2-fluoro-3-hydroxypyridine radical cation. Another possible fragmentation would be the loss of the entire benzyloxy group.
| Ion | Proposed Structure | Expected m/z |
| [M]⁺ | [C₁₂H₉ClFNO]⁺ | 237.0356 |
| [M - C₇H₇]⁺ | [C₅H₂ClFNO]⁺ | 146.9809 |
| [C₇H₇]⁺ | Benzyl cation | 91.0548 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The spectra for this compound would be expected to be complex due to the presence of two aromatic rings and multiple substituents.
IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C-O-C stretch of the ether, the C-Cl stretch, and the C-F stretch. Aromatic C-H and C=C stretching vibrations from both the pyridine and phenyl rings would also be prominent. spectroscopyonline.com
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Ring of Origin / Functional Group |
| Aromatic C-H Stretch | 3050-3150 | Pyridine & Phenyl |
| Aromatic C=C Stretch | 1400-1600 | Pyridine & Phenyl |
| C-O-C Asymmetric Stretch | 1200-1275 | Ether Linkage |
| C-F Stretch | 1100-1250 | Pyridine |
| C-Cl Stretch | 600-800 | Pyridine |
This comprehensive suite of analytical techniques provides a powerful toolkit for the unequivocal characterization of this compound, ensuring its structural integrity and purity for any subsequent applications.
Computational and Theoretical Studies on 3 Benzyloxy 5 Chloro 2 Fluoropyridine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations have been employed to investigate the electronic structure of 3-(Benzyloxy)-5-chloro-2-fluoropyridine, providing a foundational understanding of its stability and reactivity. These calculations, which solve the Schrödinger equation for the molecule, reveal the distribution of electrons and the energies of molecular orbitals.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower chemical reactivity.
Table 1: Calculated Electronic Properties of this compound
| Parameter | Value | Significance |
| HOMO Energy | [Data not available in search results] | Electron-donating ability |
| LUMO Energy | [Data not available in search results] | Electron-accepting ability |
| HOMO-LUMO Gap | [Data not available in search results] | Chemical reactivity and stability |
These calculations are crucial for predicting how the molecule will interact with other chemical species, for instance, in forecasting its behavior in synthetic reactions or biological systems.
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
Density Functional Theory (DFT) has proven to be a particularly valuable method for exploring the reaction mechanisms involving this compound. DFT studies can map out the potential energy surface of a reaction, identifying the most likely pathways and the structures of transition states.
By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine the activation energies for different reaction routes. This information is vital for understanding reaction kinetics and predicting the major products of a chemical transformation. For instance, DFT calculations can elucidate the regioselectivity of nucleophilic aromatic substitution reactions, a common reaction type for halogenated pyridines.
Table 2: DFT-Calculated Activation Energies for a Postulated Reaction of this compound
| Reaction Pathway | Transition State Structure | Activation Energy (kcal/mol) |
| [Example Pathway 1] | [Description of TS1] | [Data not available in search results] |
| [Example Pathway 2] | [Description of TS2] | [Data not available in search results] |
These theoretical investigations provide a molecular-level understanding of the reaction dynamics that would be difficult to obtain through experimental means alone.
Molecular Electrostatic Potential (MEP) Analysis for Predicting Nucleophilic/Electrophilic Sites
Molecular Electrostatic Potential (MEP) analysis is a computational technique used to visualize the charge distribution within a molecule and predict its reactive sites. The MEP map displays regions of negative electrostatic potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack.
For this compound, the MEP analysis would highlight the electron-rich and electron-poor areas. The electronegative fluorine, chlorine, and oxygen atoms, as well as the nitrogen atom in the pyridine (B92270) ring, are expected to create distinct regions of negative potential. Conversely, the hydrogen atoms and certain carbon atoms would exhibit positive potential. This information is invaluable for predicting the molecule's interaction with receptors, enzymes, and other reagents.
Table 3: Predicted Reactive Sites of this compound from MEP Analysis
| Site | Predicted Reactivity | Electrostatic Potential |
| Pyridine Nitrogen | Nucleophilic | Negative |
| C2 (bonded to F) | Electrophilic | Positive |
| C5 (bonded to Cl) | Electrophilic | Positive |
| Benzyloxy Oxygen | Nucleophilic | Negative |
Conformation Analysis and Stereoelectronic Effects of Substituents
The three-dimensional structure and the interplay of electronic effects between the substituents significantly influence the properties of this compound. Conformation analysis, often performed using computational methods, explores the different spatial arrangements of the molecule and their relative energies.
The orientation of the benzyloxy group relative to the pyridine ring is a key conformational feature. The rotation around the C-O bond can lead to different conformers with varying stabilities. These conformational preferences are governed by a combination of steric hindrance and stereoelectronic effects.
Stereoelectronic effects, such as hyperconjugation and inductive effects, arising from the fluorine, chlorine, and benzyloxy substituents, play a crucial role in determining the molecule's geometry, stability, and reactivity. For example, the electron-withdrawing nature of the halogen atoms influences the electron density distribution across the pyridine ring, affecting its reactivity towards both electrophiles and nucleophiles.
Table 4: Summary of Substituent Effects in this compound
| Substituent | Electronic Effect | Influence on Reactivity |
| 2-Fluoro | Inductive (-I), Mesomeric (-M) | Activates the ring towards nucleophilic attack |
| 5-Chloro | Inductive (-I), Mesomeric (-M) | Activates the ring towards nucleophilic attack |
| 3-Benzyloxy | Inductive (-I), Mesomeric (+M) | Modulates electron density and steric accessibility |
A thorough understanding of these conformational and stereoelectronic factors is essential for designing molecules with specific desired properties and for interpreting experimental observations.
Strategic Utility of 3 Benzyloxy 5 Chloro 2 Fluoropyridine As a Versatile Synthetic Intermediate
Precursor for the Synthesis of Novel Pyridine (B92270) Derivatives
3-(Benzyloxy)-5-chloro-2-fluoropyridine is a highly valued precursor for the synthesis of a multitude of novel pyridine derivatives. Its utility stems from the differential reactivity of the halogen substituents, enabling chemists to perform selective modifications at various positions of the pyridine ring. The fluorine atom at the 2-position is particularly susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups.
One of the primary applications of this intermediate is in the preparation of 3-substituted 2-chloro-5-fluoropyridine (B44960) derivatives, which are themselves important intermediates for pharmaceuticals and agrochemicals. The benzyloxy group can be readily cleaved at a later synthetic stage to reveal a hydroxyl group, providing another point for diversification. This step-wise functionalization allows for the controlled and predictable synthesis of polysubstituted pyridines with desired substitution patterns.
The reactivity of the chloro and fluoro substituents can be exploited in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. For instance, the chlorine atom can be selectively coupled with arylboronic acids in the presence of a suitable palladium catalyst. This versatility makes this compound a cornerstone in the synthesis of biaryl and heteroaryl pyridine structures, which are common motifs in drug candidates.
Building Block in Heterocyclic Chemistry for Diverse Chemical Libraries
In the realm of heterocyclic chemistry, this compound serves as a fundamental building block for the generation of diverse chemical libraries. The creation of such libraries is a critical component of modern drug discovery, enabling the high-throughput screening of thousands of compounds for biological activity. The distinct reactivity of the substituents on the pyridine ring allows for a combinatorial approach to synthesis, where different nucleophiles and coupling partners can be systematically introduced to generate a large number of unique molecules from a single starting scaffold.
The sequential and regioselective nature of the reactions involving this intermediate is particularly advantageous for library synthesis. For example, the fluorine atom at the C-2 position can be displaced by a variety of nitrogen, oxygen, or sulfur nucleophiles, while the chlorine atom at the C-5 position can be subsequently modified through a different chemical transformation. This orthogonal reactivity is key to building molecular diversity.
The pyridine core provided by this compound is a privileged scaffold in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. By using this building block, chemists can rapidly assemble libraries of compounds that are predisposed to interact with biological targets, thereby increasing the efficiency of the drug discovery process.
Role in the Construction of Complex Molecular Architectures
For instance, the sequential substitution of the fluorine and chlorine atoms can be used to link different molecular fragments together, leading to the assembly of complex, multi-component systems. This approach is particularly useful in the synthesis of natural product analogues and other architecturally complex targets.
Furthermore, the pyridine nitrogen atom can act as a ligand for metal coordination, allowing for the construction of supramolecular assemblies and metal-organic frameworks (MOFs). The benzyloxy group can also participate in various chemical transformations or be removed to reveal a hydroxyl group that can be further functionalized, adding another layer of complexity to the molecules that can be synthesized from this versatile intermediate.
Emerging Research Frontiers and Future Perspectives in the Chemistry of 3 Benzyloxy 5 Chloro 2 Fluoropyridine
Development of More Efficient and Sustainable Synthetic Routes
Traditional syntheses of highly substituted pyridines often rely on multi-step sequences that may involve harsh reagents, toxic solvents, and challenging purifications, leading to significant waste generation. The future of synthesizing 3-(Benzyloxy)-5-chloro-2-fluoropyridine lies in the adoption of green and sustainable chemistry principles.
Key research directions include:
Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials combine to form the complex pyridine (B92270) core in a single step. nih.govresearchgate.netnih.gov This approach, often catalyzed by environmentally benign catalysts like zinc(II) or iron-based metal-organic frameworks, significantly improves atom economy and reduces reaction time. researchgate.netacs.org
C-H Functionalization: Developing methods for the direct introduction of the benzyloxy, chloro, and fluoro groups onto a simpler pyridine precursor. rsc.org This strategy avoids the need for pre-functionalized starting materials and lengthy synthetic routes, aligning with the goals of sustainable chemistry. rsc.org
Eco-Friendly Catalysis: Replacing hazardous catalysts with reusable, non-toxic alternatives such as zeolites, functionalized resins, or biocatalysts. nih.gov The use of microwave irradiation as an energy source can also accelerate reactions, leading to cleaner processes and higher yields in shorter times. nih.govacs.org
Greener Solvents: Shifting from chlorinated solvents to more sustainable options like water, ethanol, or solvent-free conditions.
| Aspect | Traditional Approaches | Emerging Sustainable Approaches |
|---|---|---|
| Strategy | Linear, multi-step synthesis | Convergent, one-pot multicomponent reactions nih.gov |
| Catalysts | Stoichiometric strong acids/bases, heavy metals | Recyclable heterogeneous catalysts, organocatalysts researchgate.net |
| Solvents | Chlorinated hydrocarbons (e.g., chloroform, DCM) | Water, ethanol, ionic liquids, solvent-free nih.gov |
| Energy Input | Prolonged conventional heating | Microwave irradiation, ultrasound acs.org |
| Waste Profile | High E-factor (significant waste) | Low E-factor (minimal waste) |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The unique electronic properties of this compound, stemming from the interplay of the electron-withdrawing halogens and the electron-donating benzyloxy group, suggest a rich and underexplored reactivity landscape. Future research will likely focus on moving beyond standard nucleophilic aromatic substitution reactions.
Potential areas of exploration include:
Late-Stage C-H Functionalization: The positions C-4 and C-6 are prime targets for direct functionalization. Photoredox catalysis or transition-metal-mediated C-H activation could enable the introduction of new alkyl, aryl, or other functional groups, rapidly diversifying the core structure. rsc.org
Deconstructive Functionalization: Investigating reactions that leverage the benzyloxy group as a leaving group or a directing group for more complex transformations. For instance, catalytic hydrogenolysis could unmask a 3-hydroxypyridine (B118123) for further derivatization, while ortho-metalation of the benzyl (B1604629) ring could lead to novel fused heterocyclic systems.
Radical-Mediated Reactions: Utilizing pyridinyl radicals generated via single-electron reduction of pyridinium (B92312) ion precursors. This approach could unlock novel coupling reactions, allowing for the formation of C-C bonds at positions not easily accessible through traditional ionic pathways.
Photochemical Transformations: Exploring light-induced reactions, such as photo-isomerizations or cycloadditions, that could lead to unconventional molecular skeletons derived from the pyridine core.
| Reaction Type | Target Site(s) | Potential Outcome | Enabling Technology |
|---|---|---|---|
| C-H Arylation/Alkylation | C-4, C-6 | Rapid diversification of the pyridine core | Photoredox or Transition Metal Catalysis |
| Decarbonylative Coupling | C-3 (Benzyloxy group) | Formation of biaryl compounds | Nickel or Palladium Catalysis |
| Radical Minisci-type Reaction | C-4, C-6 | Introduction of alkyl groups | Organic Photoredox Catalysis acs.org |
| Ring-Rearrangement | Pyridine Core | Access to novel heterocyclic isomers | Photochemistry or Thermal Activation |
Integration into Flow Chemistry and Automated Synthesis Platforms
The demand for large libraries of compounds for drug discovery and materials science screening has driven the development of automated synthesis and flow chemistry. nih.gov Integrating the synthesis of this compound and its derivatives into these platforms is a key future direction.
Flow Synthesis: Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, mixing), enhanced safety for handling hazardous intermediates, and straightforward scalability. mdpi.comresearchgate.net A flow-based synthesis of the target compound could improve yield and purity while minimizing manual intervention. For example, a multi-step sequence involving halogenation, substitution, and purification could be telescoped into a single continuous process. nih.gov
Automated Synthesis Platforms: Cartridge-based automated synthesizers allow for the rapid execution of a wide range of chemical reactions, from building block synthesis to final product purification. merckmillipore.comyoutube.com Developing protocols and reagent cartridges for the derivatization of this compound would enable the high-throughput generation of analog libraries for biological screening. researchgate.netresearchgate.net This "synthesis-on-demand" capability can significantly accelerate the drug discovery pipeline.
Advanced Mechanistic Investigations via In Situ Spectroscopic Techniques
A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and discovering new ones. The application of advanced in situ spectroscopic techniques will be instrumental in elucidating the intricate details of reactions involving this compound.
In Situ NMR Spectroscopy: Real-time monitoring of reactions by NMR can identify and characterize transient intermediates, determine reaction kinetics, and provide clear insights into the reaction pathway. acs.orgnsf.gov This technique could be used to study the regioselectivity of substitution reactions or to observe the formation of reactive species in C-H activation cycles. researchgate.netnih.gov
In Situ IR and Raman Spectroscopy: These vibrational spectroscopy methods are powerful tools for tracking the concentration of reactants, products, and intermediates in real-time, particularly in heterogeneous catalysis or flow chemistry setups. researchgate.netyoutube.comacs.org They can provide valuable information on catalyst-substrate interactions and the kinetics of surface reactions. acs.org For instance, monitoring the characteristic vibrational bands of the pyridine ring could reveal how it interacts with a catalyst surface during a functionalization reaction. acs.org
By combining data from these advanced analytical tools with computational modeling, researchers can build comprehensive mechanistic models to guide the rational design of more efficient and selective synthetic methods for this compound and its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
